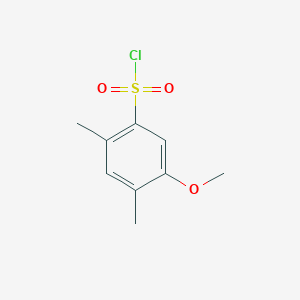![molecular formula C4H7ClF3NO2 B1443221 2-[(2,2,2-Trifluoroethyl)amino]acetic acid hydrochloride CAS No. 303049-67-4](/img/structure/B1443221.png)
2-[(2,2,2-Trifluoroethyl)amino]acetic acid hydrochloride
Overview
Description
“2-[(2,2,2-Trifluoroethyl)amino]acetic acid hydrochloride” is a chemical compound with the CAS Number: 303049-67-4 . It has a molecular weight of 193.55 . The IUPAC name for this compound is [(2,2,2-trifluoroethyl)amino]acetic acid hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C4H6F3NO2.ClH/c5-4(6,7)2-8-1-3(9)10;/h8H,1-2H2,(H,9,10);1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is normal .Scientific Research Applications
Organic Acids in Acidizing Operations
Organic acids, such as formic, acetic, citric, and lactic acids, play significant roles in acidizing operations for carbonate and sandstone formations in oil and gas operations. Unlike hydrochloric acid (HCl), which is commonly used but has several drawbacks like high corrosion rates and lack of penetration, organic acids offer a less corrosive alternative. These acids are utilized for formation damage removal, dissolution of drilling mud filter cakes, and as iron sequestering agents. Their applications underscore the importance of understanding organic compounds' interactions with minerals and their potential in enhancing operational efficiency in industrial processes (Alhamad et al., 2020).
Organic Acids for Stimulation Purposes
The review on organic acids for stimulation highlights their benefits over HCl, especially in high-temperature applications. These acids, when mixed with mineral acids or used as standalone solutions, demonstrate advantageous properties, such as the solubility of reaction product salts and lower risks of formation failure. Their applications in dissolving drilling mud filter cakes and as corrosion intensifiers in high-temperature operations illustrate the broad utility of organic acids in enhancing the performance of acidizing jobs and potentially other scientific applications (Alhamad et al., 2020).
Organic Corrosion Inhibitors
The role of organic acids and compounds as corrosion inhibitors for ferrous and non-ferrous metals in acidic solutions is critical in various industries, including cleaning processes such as industrial acid cleaning, acid pickling, and acid-descaling. Organic inhibitors, characterized by the presence of heteroatoms (O, S, N, P) and π-electrons, exhibit effective inhibition of metallic dissolution in acidic media. This review underscores the importance of organic compounds in protecting materials from corrosion, highlighting their potential applications in maintaining and extending the life of industrial equipment (Goyal et al., 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Mode of Action
It’s known that this compound plays a critical role in the structure and function of fluralaner, which is highly effective against various parasites in animals .
Biochemical Pathways
It’s known that this compound is involved in the synthesis of arachidonylethanolamide analogs, which show affinity for CB1 and CB2 cannabinoid receptors .
Biochemical Analysis
Biochemical Properties
2-[(2,2,2-Trifluoroethyl)amino]acetic acid hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in amino acid metabolism, such as glycine decarboxylase. The trifluoroethyl group enhances the compound’s stability and alters its biological activity, impacting properties like solubility and lipophilicity . These interactions are essential for understanding the compound’s role in metabolic pathways and its potential therapeutic applications.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to changes in gene expression patterns . Additionally, it affects cellular metabolism by altering the flux of metabolites through specific pathways, which can impact cell growth and differentiation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The trifluoroethyl group allows the compound to form stable complexes with target enzymes, inhibiting or activating their activity . This interaction can lead to downstream effects on gene expression, ultimately influencing cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions but may degrade over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects, including disruptions in metabolic pathways and cellular damage . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for amino acid metabolism. The compound’s trifluoroethyl group influences its interaction with metabolic enzymes, affecting the flux of metabolites and altering metabolite levels . These interactions are vital for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s solubility and lipophilicity influence its localization and accumulation in different cellular compartments . Understanding these factors is essential for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.
Properties
IUPAC Name |
2-(2,2,2-trifluoroethylamino)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO2.ClH/c5-4(6,7)2-8-1-3(9)10;/h8H,1-2H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKRWLAXKNCPIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NCC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303049-67-4 | |
| Record name | 2-[(2,2,2-trifluoroethyl)amino]acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepin-5-one](/img/structure/B1443142.png)









![1-[2-(4-Fluorophenoxy)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B1443158.png)



